molecular formula C8H10N2O3 B2820517 ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate CAS No. 51037-35-5

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate

Cat. No.: B2820517
CAS No.: 51037-35-5
M. Wt: 182.179
InChI Key: LELTZNKIJPKMAU-UHFFFAOYSA-N
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Description

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate is a versatile chemical compound with a variety of applications in scientific research. Its unique properties make it valuable for drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate involves the N-oxidation of C1-4 methylpyrazinecarboxylic acid esters using the oxidizing agent OXONE®. The esters are then converted to pharmaceutically acceptable salts through saponification followed by alcohol precipitation .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of hydrogen peroxide and a tungstate or molybdate catalyst for the oxidation process. Another method includes peracid oxidation of 5-methylpyrazinecarboxamide followed by basic hydrolysis of the amide oxide and pH adjustment .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like OXONE®.

    Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: OXONE®, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Catalysts: Tungstate, molybdate.

Major Products

The major products formed from these reactions include various esters and salts of 5-methylpyrazinecarboxylic acid .

Scientific Research Applications

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate is used in a wide range of scientific research applications:

    Chemistry: Used in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including hypoglycemic and hypolipaemic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exhibit hypoglycemic and hypolipaemic activities by influencing metabolic pathways related to glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrazinecarboxylic acid
  • 5-Methylpyrazinecarboxamide
  • 5-Methylpyrazinecarboxylic acid-4-oxide

Uniqueness

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific applications such as drug development and material science.

Properties

IUPAC Name

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-5-10(12)6(2)4-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELTZNKIJPKMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C([N+](=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51037-35-5
Record name 5-(ethoxycarbonyl)-2-methylpyrazin-1-ium-1-olate
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